Cas no 872855-12-4 (1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione)
1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione Chemical and Physical Properties
Names and Identifiers
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- 1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione
- VU0489691-1
- 1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione
- 1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione
- F2001-0426
- 872855-12-4
- AKOS024619290
- 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione
-
- Inchi: 1S/C20H23N3O4/c24-18(21-9-11-27-12-10-21)14-23-13-16(15-5-1-2-6-17(15)23)19(25)20(26)22-7-3-4-8-22/h1-2,5-6,13H,3-4,7-12,14H2
- InChI Key: VFZOYDCHSGODSA-UHFFFAOYSA-N
- SMILES: C(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)(=O)C(N1CCCC1)=O
Computed Properties
- Exact Mass: 369.16885622g/mol
- Monoisotopic Mass: 369.16885622g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 584
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 71.8Ų
1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2001-0426-2μmol |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-5μmol |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-10μmol |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-20μmol |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-1mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-2mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-3mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-4mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-5mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2001-0426-10mg |
1-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione |
872855-12-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione
Professional Introduction to Compound with CAS No. 872855-12-4 and Product Name: 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione
The compound identified by the CAS number 872855-12-4 and the product name 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in modulating biological pathways and its role in the development of novel therapeutic agents.
At the core of this compound's structure lies a fusion of heterocyclic moieties, specifically an indole ring system and a pyrrolidine moiety, which are both well-documented for their pharmacological properties. The presence of a morpholine substituent further enhances its complexity, contributing to unique electronic and steric interactions that are critical for its biological activity. This multifaceted architecture positions the compound as a promising candidate for further exploration in drug discovery.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly their role in targeting various disease pathways. The indole core of this compound is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The integration of a morpholin-4-yl group into the structure not only imparts additional functionalization but also influences the molecule's solubility and metabolic stability, key factors in drug development.
The ethane-1,2-dione moiety serves as a crucial pharmacophore, contributing to the compound's ability to interact with biological targets in a specific manner. This functional group is often employed in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-stacking interactions, which are essential for achieving high affinity and selectivity. The combination of these structural elements makes this compound a versatile tool for investigating potential therapeutic applications.
In the context of contemporary pharmaceutical research, the development of small molecules that can modulate protein-protein interactions (PPIs) has become increasingly important. The unique scaffold of 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione suggests its potential as an inhibitor or modulator of such interactions. PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. By targeting these interactions, this compound could offer a novel approach to treating these conditions.
Furthermore, the compound's structural features align well with current trends in drug design, which emphasize the use of hybrid molecules that combine multiple pharmacophoric elements. This strategy has been shown to enhance binding affinity and reduce the likelihood of resistance development. The presence of both indole and pyrrolidine moieties provides a rich scaffold for further derivatization, allowing researchers to fine-tune the molecule's properties for specific biological targets.
Experimental studies have begun to elucidate the pharmacological profile of this compound. Initial assays have demonstrated promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may exhibit inhibitory effects on enzymes involved in inflammation pathways. These findings are particularly encouraging given the growing interest in developing targeted therapies for chronic inflammatory diseases.
The synthesis of 1-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-(pyrrolidin-1-y)ethane - 1 , 2 - dione presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in assembling the various structural components efficiently. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
The compound's potential is further underscored by its favorable physicochemical properties. Studies have indicated good solubility in both aqueous and organic solvents, which is crucial for formulation development. Moreover, preliminary toxicology studies suggest that it exhibits low toxicity at relevant concentrations, making it a promising candidate for further preclinical evaluation.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 872855 - 12 - 4 will play an increasingly vital role in drug discovery pipelines. Their complex structures offer unique opportunities for modulating biological processes that are otherwise difficult to target with simpler molecules. The integration of cutting-edge synthetic chemistry with modern pharmacological screening techniques ensures that compounds such as this one will continue to drive innovation in pharmaceutical research.
In conclusion, 1 - { 1 - 2 - ( morpholin - 4 - yl ) - 2 - oxoethyl - 1 H - indol - 3 - yl } - 2 - ( pyrrolidin - 1 - yl ) ethane - 1 , 2 - dione represents a significant advancement in medicinal chemistry with substantial potential for therapeutic applications . Its intricate structure , characterized by heterocyclic moieties such as indole , morpholine , and pyrrolidine , positions it as a versatile tool for investigating novel drug targets . Ongoing research promises to further elucidate its biological activities and explore its potential as a lead compound for future therapeutics .
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